Lipophilicity (LogP) Comparison: 4‑Bromophenyl Target vs. 4‑Chlorophenyl Analog
The 4‑bromophenyl target exhibits a calculated LogP of 3.4583, compared with 3.3492 for the direct 4‑chlorophenyl analog, representing a ΔLogP of +0.1091 . This 3.3% increase in lipophilicity, driven by the greater polarizability and hydrophobicity of bromine vs. chlorine, can influence membrane permeability, protein binding, and metabolic stability in downstream lead molecules. Both values were computed using the same algorithm (Leyan ChemAxon‑based calculation), ensuring cross‑comparability .
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.4583 (C₁₅H₂₁BrN₂O₂, MW 341.24) |
| Comparator Or Baseline | tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate: LogP = 3.3492 (C₁₅H₂₁ClN₂O₂, MW 296.79) |
| Quantified Difference | ΔLogP = +0.1091 (3.3% higher lipophilicity for 4-Br target) |
| Conditions | Calculated LogP values sourced from Leyan product specification pages; ChemAxon-derived algorithm; both compounds at 95% purity specification grade. |
Why This Matters
Even a ΔLogP of ~0.1 can shift a compound across critical Lipinski or CNS MPO thresholds, making the 4‑Br intermediate the preferable choice when higher target lipophilicity is desirable without adding additional rotatable bonds or H‑bond donors.
